

An In-depth Technical Guide to Phenindamine Tartrate (CAS Number: 569-59-5)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindamine tartrate, identified by the CAS number 569-59-5, is a first-generation antihistamine belonging to the pyridindene class of compounds.[1][2] It is the tartrate salt of Phenindamine and is utilized for its antagonist activity at histamine H1 receptors.[3][4] This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of **Phenindamine tartrate**, intended to support research and development activities.

Chemical and Physical Properties

Phenindamine tartrate is a white to almost white, voluminous powder.[1] The compound's key physical and chemical properties are summarized in the table below.



Property	Value	Source(s)
CAS Number	569-59-5	[3][5]
Molecular Formula	C19H19N·C4H6O6	[2]
Molecular Weight	411.45 g/mol	[1][3]
Melting Point	160-167 °C	[1]
Water Solubility	0.0277 mg/mL	Not explicitly cited
pKa (Strongest Acidic)	16.62	Not explicitly cited
pKa (Strongest Basic)	9	Not explicitly cited
Appearance	White to almost white, voluminous powder	[1]
Solubility Profile	Soluble in DMSO, sparingly soluble in water, slightly soluble in 96% ethanol, and practically insoluble in ether.	[1]

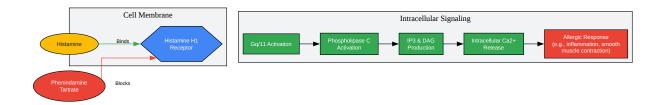
Pharmacology

Phenindamine tartrate is a histamine H1-receptor antagonist with anticholinergic and sedative properties.[1][6] Its primary mechanism of action involves the competitive inhibition of histamine binding to H1 receptors on effector cells.[6][7] This action mitigates the allergic response, making it effective in treating symptoms of allergic rhinitis and urticaria.[2]

Mechanism of Action Signaling Pathway

The primary signaling pathway affected by **Phenindamine tartrate** is the histamine H1 receptor pathway. By blocking this receptor, **Phenindamine tartrate** prevents the downstream signaling cascade typically initiated by histamine, which includes the activation of Gq/11 proteins and subsequent release of intracellular calcium.





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Phenindamine tartrate's competitive antagonism at the H1 receptor.

Pharmacokinetics

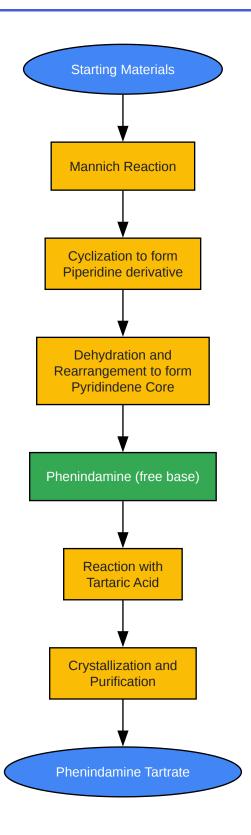
Phenindamine tartrate is generally well-absorbed from the gastrointestinal tract.[2] As a first-generation antihistamine, it can cross the blood-brain barrier, which contributes to its sedative effects.[2] Metabolism primarily occurs in the liver, and the metabolites are excreted via the kidneys.[1]

Synthesis and Manufacturing

The synthesis of **Phenindamine tartrate** involves a multi-step process. A general workflow is outlined below.

Synthesis Workflow





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A generalized workflow for the synthesis of **Phenindamine tartrate**.



Note: A detailed, step-by-step experimental protocol for the synthesis of **Phenindamine tartrate** is not readily available in the public domain. The provided workflow is a general representation based on synthetic strategies for related compounds.

Analytical Chemistry

The quality control of **Phenindamine tartrate** relies on various analytical techniques to ensure its identity, purity, and potency.

Quality Control Parameters

Key quality control specifications for **Phenindamine tartrate** include:

- Appearance: White to almost white, voluminous powder.[1]
- Melting Point: Within the range of 160-167 °C.[1]
- Purity: Typically >98% as determined by a suitable chromatographic method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the quantitative analysis of **Phenindamine tartrate** and its impurities. A validated, stability-indicating HPLC method is crucial for quality control.

Note: A specific, validated HPLC method for the routine quantitative analysis of **Phenindamine tartrate** is not publicly available. Method development and validation would be required and should follow ICH guidelines. A general approach would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection.

Structural Characterization

Detailed structural elucidation of **Phenindamine tartrate** would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as X-ray crystallography.

Note: As of the latest search, specific experimental ¹H NMR, ¹³C NMR, mass spectrometry data, and crystal structure information for **Phenindamine tartrate** (CAS 569-59-5) are not



available in the public domain. Researchers would need to perform these analyses to obtain detailed structural confirmation.

Safety and Handling

Phenindamine tartrate is classified as toxic if swallowed and causes serious eye damage.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has summarized the key properties of **Phenindamine tartrate** (CAS 569-59-5) based on currently available public information. While its chemical, physical, and pharmacological characteristics are reasonably well-documented, a notable lack of detailed public information exists for experimental protocols (synthesis and analysis) and comprehensive structural characterization data (NMR, MS, crystallography). This highlights an opportunity for further research to fill these knowledge gaps, which would be invaluable for the scientific and drug development communities.

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